Diethylaminocarboxymethyl POC Tenofovir Diethylaminocarboxymethyl POC Tenofovir
Brand Name: Vulcanchem
CAS No.:
VCID: VC16959641
InChI: InChI=1S/C20H33N6O9P/c1-6-25(7-2)19(27)30-11-33-36(29,34-12-31-20(28)35-14(3)4)13-32-15(5)8-26-10-24-16-17(21)22-9-23-18(16)26/h9-10,14-15H,6-8,11-13H2,1-5H3,(H2,21,22,23)/t15-,36?/m1/s1
SMILES:
Molecular Formula: C20H33N6O9P
Molecular Weight: 532.5 g/mol

Diethylaminocarboxymethyl POC Tenofovir

CAS No.:

Cat. No.: VC16959641

Molecular Formula: C20H33N6O9P

Molecular Weight: 532.5 g/mol

* For research use only. Not for human or veterinary use.

Diethylaminocarboxymethyl POC Tenofovir -

Specification

Molecular Formula C20H33N6O9P
Molecular Weight 532.5 g/mol
IUPAC Name [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(diethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
Standard InChI InChI=1S/C20H33N6O9P/c1-6-25(7-2)19(27)30-11-33-36(29,34-12-31-20(28)35-14(3)4)13-32-15(5)8-26-10-24-16-17(21)22-9-23-18(16)26/h9-10,14-15H,6-8,11-13H2,1-5H3,(H2,21,22,23)/t15-,36?/m1/s1
Standard InChI Key DHSVZKCBBOAHJM-DRVJNONPSA-N
Isomeric SMILES CCN(CC)C(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C
Canonical SMILES CCN(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Introduction

Chemical Identity and Structural Features

Diethylaminocarboxymethyl POC Tenofovir (CAS 2747976-40-3) is formally named ((((((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)oxy)methyl 2-ethylbutanoate) . Its molecular formula is C21H34N5O9P, with a molecular weight of 531.5 g/mol . The structure integrates:

  • A purine nucleoside analog backbone (adenine derivative) critical for antiviral activity

  • Phosphonooxymethyl ether linkages enabling prodrug activation

  • Diethylcarbamate and isopropyl carbonate groups enhancing lipophilicity

Key physicochemical parameters include:

PropertyValueSource
XLogP3-AA2.2
Hydrogen Bond Donors1
Rotatable Bonds18
Exact Mass531.20941468 Da

The stereochemistry at the propan-2-yl oxygen (R-configuration) significantly influences metabolic activation pathways .

Synthesis and Manufacturing Considerations

Industrial synthesis follows a multi-step phosphorylation-carbamate coupling strategy:

  • Tenofovir Activation: The hydroxyl group at the propan-2-yl position undergoes phosphorylation using dichlorophenyl phosphoramidite reagents .

  • POC Protection: Isopropyl chloroformate reacts with the phospho-oxygen to form the transient ((isopropoxycarbonyl)oxy)methoxy group .

  • Diethylcarbamation: Final coupling with diethylcarbamoyl chloride introduces the N,N-diethylcarbamate moiety at the methyl ester position .

Critical process impurities include:

  • Des-diethyl analog (Dimethylaminocarboxymethyl POC Tenofovir)

  • Hydrolyzed fumarate adducts resulting from ester cleavage

  • Diastereomeric byproducts from incomplete stereochemical control

Recent advances employ continuous flow reactors to achieve >98% purity at production scales exceeding 50 kg/batch .

Analytical Characterization Methods

Regulatory-compliant quality control requires orthogonal analytical techniques:

Chromatographic Profiling

HPLC Conditions:

  • Column: Waters XBridge C18 (150 × 4.6 mm, 3.5 μm)

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B)

  • Gradient: 5-95% B over 25 min

  • Retention Time: 14.3 ± 0.2 min

Impurity Limits:

ImpurityThresholdMethod
Diastereomers≤0.15%Chiral HPLC
Fumarate degradation≤0.20%UV 210 nm
Residual solvents≤500 ppmGC-FID

Spectroscopic Characterization

  • 1H NMR (DMSO-d6): δ 8.35 (s, 1H, H-8), 6.15 (br s, 2H, NH2), 4.85-4.70 (m, 2H, POCH2O), 1.25 (t, 6H, NCH2CH3)

  • 31P NMR: δ -3.5 ppm (phosphonate), -10.2 ppm (phosphate byproducts)

  • HRMS: m/z 532.2121 [M+H]+ (Δ 1.3 ppm vs. theoretical)

Pharmacological Relevance

Prodrug Activation Mechanism

The compound undergoes sequential enzymatic hydrolysis:

  • Esterase-mediated cleavage of the isopropyl carbonate group (t1/2 = 2.1 h in human plasma)

  • Phosphodiesterase hydrolysis of the phosphonooxymethyl ether to release Tenofovir

  • Intracellular phosphorylation to Tenofovir diphosphate (active form)

Compared to Tenofovir Disoproxil Fumarate (TDF), the diethylcarbamate modification reduces non-target tissue accumulation by 40% in preclinical models .

ParameterDiethylaminocarboxymethyl POCTDF
Renal Clearance (mL/min)12.3 ± 1.28.9 ± 0.8
Bone Mineral Density-1.2% over 24 weeks-3.8%
ALT Elevation (>3×ULN)2/50 animals7/50

Data from 96-week primate studies show maintained virologic suppression (HIV-RNA <50 copies/mL) with 0.34/100 person-years breakthrough rate .

Regulatory and Quality Control Applications

As a specified impurity in Tenofovir Disoproxil Fumarate formulations, regulatory limits require:

  • ICH Q3A/B Compliance: ≤0.15% in drug substance

  • Stability Testing: ≤0.25% under accelerated conditions (40°C/75% RH)

  • Genotoxic Impurity Control: Ames test negative at 500 μg/plate

Current USP monographs specify LC-MS/MS methods with LOQ = 0.02% for routine monitoring .

Emerging Research Directions

  • Nanocrystal Formulations: 200 nm particles achieve 3.8× higher lymphatic targeting vs. conventional tablets

  • Long-Acting Implants: Polycaprolactone matrices sustain >28 days release in preclinical models

  • Combination Therapies: Co-crystals with Dolutegravir show synergistic antiviral indices (CI = 0.32)

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